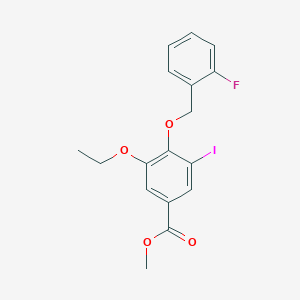![molecular formula C9H18N2 B15228632 (S)-8-Azaspiro[4.5]decan-1-amine](/img/structure/B15228632.png)
(S)-8-Azaspiro[4.5]decan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-8-Azaspiro[4.5]decan-1-amine is a spirocyclic amine compound characterized by a unique structural framework. This compound features a spiro junction where a nitrogen atom is incorporated into the spiro ring system, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Azaspiro[4.5]decan-1-amine typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method involves the use of (S)-tert-butanesulfinamide as a chiral auxiliary. The process begins with the condensation of (S)-tert-butanesulfinamide with a suitable ketone, followed by a series of reactions including Grignard addition and deprotection steps to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-8-Azaspiro[4.5]decan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
(S)-8-Azaspiro[4.5]decan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-8-Azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Aminoadamantane: Another spirocyclic amine with a similar structural framework.
Amantadine hydrochloride: A well-known antiviral and antiparkinsonian drug with a spirocyclic structure.
Memantine hydrochloride: Used in the treatment of Alzheimer’s disease, also featuring a spirocyclic amine structure.
Uniqueness
(S)-8-Azaspiro[4.5]decan-1-amine is unique due to its specific stereochemistry and the presence of a nitrogen atom in the spiro ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(4S)-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C9H18N2/c10-8-2-1-3-9(8)4-6-11-7-5-9/h8,11H,1-7,10H2/t8-/m0/s1 |
InChI Key |
XWXDGRXUGNLFFC-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@@H](C2(C1)CCNCC2)N |
Canonical SMILES |
C1CC(C2(C1)CCNCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



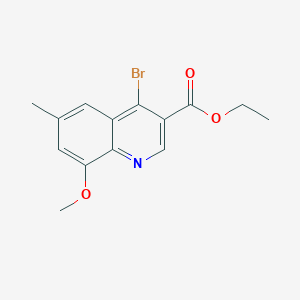
![Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride](/img/structure/B15228564.png)
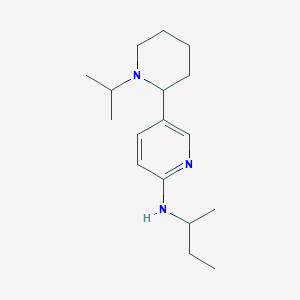

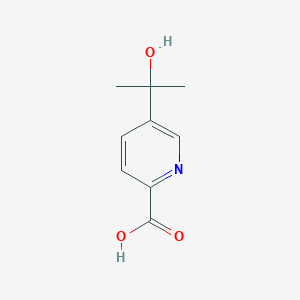
![4-Chloro-1-iodoimidazo[1,2-a]quinoxaline](/img/structure/B15228600.png)

![tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B15228613.png)
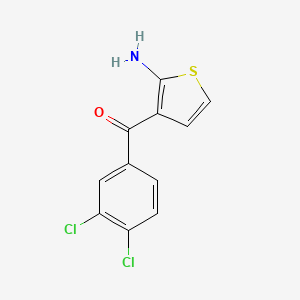
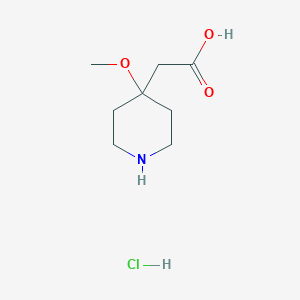
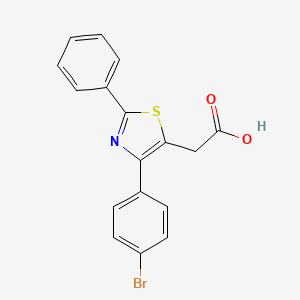
![2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine](/img/structure/B15228638.png)
